4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate
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Overview
Description
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate is a complex organic compound featuring a thiazolidine ring, a phenyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate typically involves multistep organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. This intermediate is then reacted with a substituted benzaldehyde to form the desired thiazolidinone derivative. The final step involves esterification with 3-nitrobenzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive thiazolidine moiety.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate involves its interaction with biological targets through its thiazolidine ring. This ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds like thiazolidine-2,4-dione and thiazolidine-4-one share structural similarities.
Nitrobenzoate derivatives: Compounds such as methyl 3-nitrobenzoate and ethyl 3-nitrobenzoate.
Uniqueness
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate is unique due to the combination of its thiazolidine and nitrobenzoate moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H10N2O5S2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C17H10N2O5S2/c20-15-14(26-17(25)18-15)8-10-4-6-13(7-5-10)24-16(21)11-2-1-3-12(9-11)19(22)23/h1-9H,(H,18,20,25)/b14-8- |
InChI Key |
XCFMWXLBLMCKJP-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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